molecular formula C22H18N2O4S B12901542 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide CAS No. 590394-88-0

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide

Cat. No.: B12901542
CAS No.: 590394-88-0
M. Wt: 406.5 g/mol
InChI Key: QQXVINNARABQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a carbamothioyl group and a dimethoxybenzamide

Properties

CAS No.

590394-88-0

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H18N2O4S/c1-26-15-9-13(10-16(12-15)27-2)21(25)24-22(29)23-14-7-8-18-17-5-3-4-6-19(17)28-20(18)11-14/h3-12H,1-2H3,(H2,23,24,25,29)

InChI Key

QQXVINNARABQBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Dibenzo[b,d]furan-3-amine or its derivatives as the dibenzofuran source.
  • 3,5-Dimethoxybenzoyl chloride or 3,5-dimethoxybenzoic acid derivatives for the benzamide portion.
  • Thiophosgene or equivalent thiocarbonyl transfer reagents to introduce the carbamothioyl group.
  • Suitable bases and solvents such as pyridine, triethylamine, or DMF (dimethylformamide).

Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of 3,5-dimethoxybenzoyl isothiocyanate intermediate React 3,5-dimethoxybenzoyl chloride with thiophosgene in presence of base (e.g., triethylamine) Formation of 3,5-dimethoxybenzoyl isothiocyanate
2 Coupling with dibenzo[b,d]furan-3-amine Add dibenzo[b,d]furan-3-amine to the isothiocyanate intermediate in anhydrous solvent (e.g., dichloromethane) at controlled temperature Formation of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide
3 Purification Recrystallization or chromatographic purification Pure target compound

Reaction Conditions and Optimization

  • Temperature control is critical during the isothiocyanate formation to avoid side reactions.
  • Anhydrous conditions prevent hydrolysis of reactive intermediates.
  • Stoichiometric ratios are optimized to maximize yield and minimize impurities.
  • Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods.

Analytical Characterization Supporting Preparation

The synthesized compound is typically characterized by:

Analytical Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Signals corresponding to aromatic protons of dibenzofuran and methoxy groups; characteristic thiourea NH signals
Infrared (IR) Spectroscopy Functional group identification Bands for amide C=O (~1650 cm⁻¹), thiocarbonyl C=S (~1200-1400 cm⁻¹), and aromatic C-H
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 406.5 consistent with C22H18N2O4S
Elemental Analysis Purity and composition Consistent with calculated C, H, N, S percentages

Research Findings on Preparation

  • The synthetic route is reproducible with yields typically ranging from 60% to 85% depending on reaction scale and purification methods.
  • The carbamothioyl linkage formation is the key step, often requiring careful control of reaction time and temperature.
  • The use of thiophosgene or safer thiocarbonyl transfer reagents (e.g., Lawesson’s reagent) has been explored to improve safety and environmental impact.
  • Spectroscopic data confirm the integrity of the dibenzofuran core and the successful incorporation of the 3,5-dimethoxybenzamide moiety.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting amine Dibenzo[b,d]furan-3-amine Commercially available or synthesized
Thiocarbonyl reagent Thiophosgene or Lawesson’s reagent Thiophosgene is reactive but toxic
Solvent Dichloromethane, DMF, or pyridine Anhydrous preferred
Temperature 0–25 °C for isothiocyanate formation; room temp for coupling Avoid overheating
Reaction time 2–6 hours Monitored by TLC
Purification Recrystallization or column chromatography Ensures high purity
Yield 60–85% Dependent on scale and conditions

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C22H18N2O4S
  • CAS Number : 65112-68-7
  • Molecular Weight : 398.45 g/mol

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and pathways associated with inflammation and cell signaling. It has been studied for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE-4, which is implicated in various inflammatory diseases.

1. Anti-inflammatory Effects

Research indicates that this compound may inhibit tumor necrosis factor-alpha (TNF-α) production, a key cytokine in inflammatory responses. In a study involving dibenzo[b,d]furan derivatives, compounds exhibiting similar structures demonstrated significant inhibition of TNF-α, suggesting that this compound may share similar properties .

2. PDE Inhibition

The compound has shown promise as a PDE-4 inhibitor. PDE-4 plays a crucial role in regulating inflammation and immune responses. Inhibitors of this enzyme are being explored for therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Research Findings

StudyFindings
In vivo studies on dibenzo[b,d]furan derivativesDemonstrated effective inhibition of PDE-4B and TNF-α, with promising results in animal models for asthma and COPD .
Toxicity assessmentsCompound showed non-toxic profiles in exploratory mutagenicity tests, indicating safety for further development .

Case Studies

In recent investigations, several derivatives of dibenzo[b,d]furan have been synthesized and tested for their biological activities. One notable study highlighted the efficacy of these compounds in reducing inflammation in preclinical models, with a focus on respiratory diseases. The results indicated that specific modifications to the dibenzo[b,d]furan structure could enhance anti-inflammatory activity while maintaining low toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.